Cholesteryl linoelaidate

Description

Overview of Cholesteryl Esters in Biological Systems

Cholesteryl esters are lipid molecules essential for cholesterol transport and storage in various biological systems. wikipedia.orglipotype.com They are formed through the esterification of a cholesterol molecule with a fatty acid, a reaction that occurs primarily in the endoplasmic reticulum of cells, catalyzed by the enzyme acyl-CoA:cholesterol acyltransferase (ACAT), and in plasma, catalyzed by lecithin-cholesterol acyltransferase (LCAT). creative-proteomics.comhmdb.ca This process creates a more hydrophobic and non-polar compound compared to free cholesterol, allowing for efficient packaging within the hydrophobic cores of lipoproteins and intracellular lipid droplets. wikipedia.orgcreative-proteomics.comfrontiersin.org

In blood plasma, cholesteryl esters are major components of lipoprotein particles, including low-density lipoproteins (LDL) and high-density lipoproteins (HDL). hmdb.ca The Cholesteryl Ester Transfer Protein (CETP) facilitates the transfer of these esters between lipoproteins, primarily moving them from HDL to very-low-density (VLDL) and low-density (LDL) lipoproteins. wikipedia.orgscispace.comahajournals.org This distribution is a critical factor in cholesterol metabolism and homeostasis. scispace.com

Beyond transport, cholesteryl esters serve as a storage form of cholesterol, buffering cells against the toxicity of excess free cholesterol. lipotype.comfrontiersin.org These stores can be hydrolyzed by cholesterol ester hydrolases to release free cholesterol and fatty acids when needed for processes like membrane formation or steroid hormone synthesis. hmdb.ca Dysregulation of cholesteryl ester metabolism is associated with several pathological conditions, most notably the accumulation of these lipids within the arterial wall, a hallmark of atherosclerosis. wikipedia.orglipotype.comhmdb.ca Increased levels have also been noted in certain neurodegenerative disorders. wikipedia.org

Table 1: Key Functions and Locations of Cholesteryl Esters

| Function | Primary Location(s) | Key Enzymes/Proteins Involved |

|---|---|---|

| Cholesterol Transport | Core of lipoproteins (HDL, LDL, VLDL) in blood plasma | LCAT, CETP |

| Cholesterol Storage | Intracellular lipid droplets | ACAT |

| Cellular Homeostasis | Cell membranes, Endoplasmic Reticulum | ACAT, Cholesterol Ester Hydrolase |

| Precursor Supply | Adrenal glands, other steroidogenic tissues | Cholesterol Ester Hydrolase |

Significance of Fatty Acid Isomerism in Lipid Biochemistry

The biological functions of lipids are profoundly influenced by the structure of their constituent fatty acids, particularly the geometry of their double bonds. nih.gov Fatty acids can exist as geometric isomers, most commonly distinguished as cis and trans. This isomerism describes the spatial arrangement of hydrogen atoms adjacent to a carbon-carbon double bond. cfs.gov.hk In a cis isomer, the hydrogen atoms are on the same side of the double bond, which introduces a distinct bend or "kink" in the fatty acid chain. libretexts.org In contrast, a trans isomer has the hydrogen atoms on opposite sides, resulting in a more linear, straight-chain structure, similar to that of a saturated fatty acid. cfs.gov.hkquora.com

Linoelaidic acid is the trans isomer of linoleic acid. While both are 18-carbon fatty acids with two double bonds, their shapes are fundamentally different. The cis configuration of linoleic acid is common in naturally occurring vegetable oils. megalac.com The trans configuration of linoelaidic acid, however, alters its physical and biochemical properties.

This structural difference is highly significant in lipid biochemistry. The kink in cis fatty acids prevents them from packing tightly together, which increases membrane fluidity and results in a lower melting point, making them liquid at room temperature. libretexts.org Conversely, the linear shape of trans fatty acids allows them to pack more closely, similar to saturated fats. nih.gov Research comparing phosphatidylcholines containing cis (oleic or linoleic) and trans (elaidic or linoelaidic) fatty acids confirms that trans isomers produce membrane properties more akin to those of saturated chains, leading to reduced membrane fluidity and altered lateral lipid packing. nih.gov This alteration of fundamental membrane properties is a key reason why the consumption of trans fatty acids has been linked to adverse health outcomes, particularly coronary heart disease. nih.gov

Table 2: Comparison of Cis (Linoleic Acid) and Trans (Linoelaidic Acid) Isomers

| Feature | Linoleic Acid (cis isomer) | Linoelaidic Acid (trans isomer) |

|---|---|---|

| Hydrogen Atom Position | Same side of the double bond cfs.gov.hk | Opposite sides of the double bond cfs.gov.hk |

| Molecular Shape | Kinked or bent chain libretexts.org | Relatively straight chain quora.com |

| Packing Ability | Packs loosely | Packs tightly, similar to saturated fats nih.gov |

| Effect on Membrane Fluidity | Increases fluidity libretexts.org | Decreases fluidity nih.gov |

| Common Source | Naturally in most vegetable oils megalac.com | Formed during industrial hydrogenation or in ruminants megalac.com |

Structure

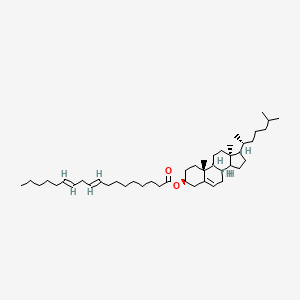

2D Structure

Properties

Molecular Formula |

C45H76O2 |

|---|---|

Molecular Weight |

649.1 g/mol |

IUPAC Name |

[(3S,8S,9S,10R,13S,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (9E,12E)-octadeca-9,12-dienoate |

InChI |

InChI=1S/C45H76O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25-43(46)47-38-30-32-44(5)37(34-38)26-27-39-41-29-28-40(36(4)24-22-23-35(2)3)45(41,6)33-31-42(39)44/h11-12,14-15,26,35-36,38-42H,7-10,13,16-25,27-34H2,1-6H3/b12-11+,15-14+/t36-,38+,39+,40-,41+,42+,44+,45+/m1/s1 |

InChI Key |

NAACPBBQTFFYQB-QQMRAGNTSA-N |

Isomeric SMILES |

CCCCC/C=C/C/C=C/CCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C |

Origin of Product |

United States |

Biosynthesis and Enzymatic Esterification of Cholesteryl Linoelaidate

Enzymatic Pathways of Cholesteryl Ester Formation

The formation of cholesteryl esters, including cholesteryl linoelaidate, is primarily mediated by two distinct enzymes: Lecithin-Cholesterol Acyltransferase (LCAT) in the plasma and Acyl-CoA:Cholesterol Acyltransferase (ACAT) within cells. ahajournals.org

Lecithin-Cholesterol Acyltransferase (LCAT) is a key enzyme found in blood plasma, where it is primarily associated with high-density lipoprotein (HDL) particles. biovendor.com Its main function is to catalyze the transfer of a fatty acid from the sn-2 position of phosphatidylcholine (lecithin) to the free hydroxyl group of cholesterol. biovendor.com This reaction converts free cholesterol on the surface of HDL into a cholesteryl ester, which is then sequestered into the hydrophobic core of the lipoprotein particle. biovendor.com This process is fundamental to the maturation of HDL and plays a central role in reverse cholesterol transport, the process by which excess cholesterol is removed from peripheral tissues and transported back to the liver. ahajournals.org Studies have shown that LCAT activity can be influenced by the type of fatty acids available; for instance, its activity is positively correlated with the percentage of linoleic acid in serum lipids. nih.gov

Acyl-CoA:Cholesterol Acyltransferase (ACAT), also known as Sterol O-acyltransferase (SOAT), is an intracellular enzyme located in the endoplasmic reticulum. biorxiv.org ACAT catalyzes the esterification of cholesterol using long-chain fatty acyl-Coenzyme A (acyl-CoA) as the fatty acid donor. nih.gov This reaction is vital for preventing the cytotoxic accumulation of free cholesterol in cell membranes by converting it into inert cholesteryl esters, which are then stored in cytoplasmic lipid droplets. biorxiv.orgnih.gov

In mammals, there are two isoforms of this enzyme, ACAT1 and ACAT2. iiarjournals.org ACAT1 is found in a wide variety of tissues and is thought to be responsible for maintaining cellular cholesterol homeostasis, while ACAT2 is expressed primarily in the liver and intestines, where it is involved in the assembly of lipoproteins. iiarjournals.orgresearchgate.net

Substrate Specificity for Linoelaidic Acid in Cholesteryl Ester Synthesis

The incorporation of a specific fatty acid like linoelaidic acid into a cholesteryl ester is dependent on the substrate specificity of the esterifying enzymes, LCAT and ACAT.

For LCAT , the enzyme's activity is significantly affected by the geometry of the fatty acid substrate. Research has demonstrated that LCAT exhibits lower activity with phosphatidylcholines containing trans unsaturated fatty acids, such as elaidic acid (18:1t) and linoelaidic acid (18:2t), compared to their cis isomers. nih.gov This suggests that linoelaidic acid is a less favorable substrate for LCAT than its cis-isomer, linoleic acid. The presence of trans fatty acids can competitively inhibit the enzyme. nih.gov Furthermore, when a trans fatty acid is present in the phosphatidylcholine molecule, it can alter LCAT's normal positional specificity, leading to increased transfer of fatty acids from the sn-1 position, which are often more saturated. nih.gov

For ACAT , the two isoforms display different preferences for fatty acid substrates.

ACAT1 preferentially utilizes oleoyl-CoA (18:1). iiarjournals.orgnih.gov

ACAT2 has a broader substrate specificity and can utilize oleic acid as well as other unsaturated fatty acids. iiarjournals.org

Studies specifically investigating the effects of a diet containing ethyl elaidate (B1234055) and linolelaidate in rats noted suppressed cholesterol esterifying activity in the testes, suggesting that these trans fatty acids or the metabolic state they induce are not optimal for the esterification process in that tissue. nih.gov While direct kinetic data for linoelaidoyl-CoA with ACAT isoforms is limited, studies on the closely related elaidic acid show it can be incorporated into cellular lipids and influences the expression of genes related to cholesterol esterification. plos.orgplos.org However, early studies using rat liver microsomes indicated a preference order for ACAT of oleoyl-CoA > palmitoyl-CoA > stearoyl-CoA > linoleoyl-CoA, placing the cis-isomer of linoelaidic acid lower in preference. psu.edu The trans-configuration of the double bond in fatty acids does not appear to have a special effect on ACAT esterification, unlike the notable impact seen with LCAT. nih.gov

Regulation of this compound Biosynthesis in Cellular and Systemic Contexts

The synthesis of this compound is regulated at multiple levels, primarily through the control of the participating enzymes and the availability of the substrates—cholesterol and the fatty acid.

Systemic regulation , which primarily involves LCAT, is linked to lipoprotein metabolism. The activity of LCAT is dependent on its activator, apolipoprotein A-I (ApoA-I), the main protein component of HDL. biovendor.com Therefore, factors that affect HDL levels and ApoA-I concentration in the plasma will indirectly regulate the synthesis of cholesteryl esters, including this compound, in the bloodstream.

Cellular regulation is governed by the intracellular levels of the substrates for the ACAT reaction. The synthesis of both cholesterol and fatty acids is under tight transcriptional control. Sterol Regulatory Element-Binding Proteins (SREBPs) are key transcription factors that control the expression of genes involved in cholesterol and fatty acid biosynthesis. stonybrook.edu When cellular cholesterol levels are low, SREBPs activate the transcription of genes for enzymes like HMG-CoA reductase (the rate-limiting step in cholesterol synthesis) and for the LDL receptor, which increases cholesterol uptake. stonybrook.edu Conversely, high levels of intracellular cholesterol suppress SREBP activity, reducing cholesterol synthesis. nih.gov This feedback mechanism directly impacts the availability of the cholesterol substrate for ACAT. ACAT activity itself is also allosterically activated by free cholesterol, ensuring that esterification occurs when there is an excess of cholesterol that needs to be stored. nih.govnih.gov The availability of specific fatty acyl-CoAs, such as linoelaidoyl-CoA, would also be a determining factor in the rate of this compound synthesis.

Referenced Compounds

Metabolic Processing and Turnover of Cholesteryl Linoelaidate

Incorporation and Distribution within Lipid Fractions

Once absorbed, cholesteryl linoelaidate is distributed among different lipid pools in the body, showing a clear preference for certain fractions over others. This distribution is a critical determinant of its subsequent metabolic effects.

Preferential Distribution in Neutral Lipids and Phospholipids (B1166683)

Research indicates that linoelaidic acid, the fatty acid component of this compound, is readily incorporated into both neutral lipids and phospholipids. Studies in laying hens, for instance, have shown that linoelaidic acid and the naturally occurring linoleic acid are incorporated into egg yolk neutral lipids and phospholipids to a similar extent. researchgate.netkisti.re.kr However, the distribution within these fractions is not uniform. In some studies, linoelaidate has been observed to be preferentially incorporated into certain phospholipid classes like phosphatidylcholine and phosphatidylethanolamine. researchgate.net The specific positioning of the fatty acid on the glycerol (B35011) backbone of these lipids is also influenced by its isomeric form. dss.go.th

Integration into Lipoprotein Particles (LDL, HDL, VLDL)

Cholesteryl esters are core components of lipoprotein particles, which are responsible for transporting lipids throughout the bloodstream. This compound is integrated into the structure of very-low-density lipoproteins (VLDL), low-density lipoproteins (LDL), and high-density lipoproteins (HDL). ijbs.com The assembly of VLDL in the liver involves the packaging of triglycerides and cholesteryl esters, including this compound, with apolipoprotein B-100. ijbs.com As VLDL particles are metabolized in circulation, they are converted to LDL, which retains a significant portion of the cholesteryl esters. ijbs.com

The transfer of cholesteryl esters between different lipoprotein classes is a dynamic process facilitated by cholesteryl ester transfer protein (CETP). nih.govnih.govdroracle.ainih.govnih.gov CETP mediates the exchange of cholesteryl esters from HDL to VLDL and LDL in return for triglycerides. ijbs.comnih.govdroracle.ai This process applies to this compound as well, influencing its residence time and distribution among the different lipoprotein fractions. nih.gov The presence of this compound within these particles ultimately affects their metabolic fate and interaction with various tissues.

Differential Metabolic Fates of Linoelaidate Isomers

The geometric configuration of the double bonds in linoelaidic acid (trans,trans) versus linoleic acid (cis,cis) leads to significant differences in their metabolic processing. These differences are evident in their incorporation into complex lipids and their subsequent enzymatic handling.

Comparative Metabolism of trans,trans Linoelaidate versus cis,cis Linoleate (B1235992)

Studies comparing the metabolism of linoelaidate and linoleate have revealed distinct pathways and preferences. While both isomers can be incorporated into tissue lipids, there is clear discrimination in certain metabolic steps. researchgate.net For example, in laying hens fed a mixture of radiolabeled linoleate and linoelaidate, there was a noticeable discrimination against the trans,trans isomer in the formation of cholesteryl esters. researchgate.net This suggests that the enzymes responsible for esterifying cholesterol have a preference for the cis configuration of linoleic acid. In contrast, no such discrimination was observed in the incorporation of these isomers into triacylglycerols. researchgate.net

This selective metabolism can have significant downstream effects. For instance, the inhibitory effects of different fatty acids on certain cellular processes can vary, with linoelaidate showing a greater inhibitory effect in some contexts compared to linoleate. researchgate.netmdpi.com

Hydrolysis and Remodeling of this compound

The metabolic journey of this compound does not end with its incorporation into lipoproteins and tissues. It is subject to hydrolysis and remodeling, processes that release its constituent parts for further metabolism or transport.

The hydrolysis of cholesteryl esters is a crucial step in cholesterol metabolism, catalyzed by enzymes such as neutral cholesterol hydrolase. nih.gov This process releases free cholesterol and the fatty acid, in this case, linoelaidic acid. The released linoelaidic acid can then be re-esterified into other lipid species, such as phospholipids, in a process known as remodeling. nih.gov For instance, studies have shown that oxidized fatty acyl chains released from the hydrolysis of oxidized cholesteryl esters can be reincorporated into phosphatidylcholine. nih.gov

This cycle of hydrolysis and re-esterification allows for the dynamic redistribution of fatty acids within different lipid pools, influencing membrane composition and cellular signaling pathways. The specific enzymes involved in the hydrolysis of this compound and the subsequent remodeling of linoelaidic acid play a critical role in determining its ultimate biological effects.

Enzymatic Hydrolysis by Cholesterol Ester Hydrolases

The cleavage of the ester bond in this compound, releasing free cholesterol and linoelaidic acid, is catalyzed by a class of enzymes known as cholesterol ester hydrolases (CEH), also referred to as sterol ester hydrolases. creative-enzymes.com These enzymes are crucial for mobilizing the free cholesterol stored within the lipid droplets for various cellular functions.

The hydrolysis of intracellular cholesteryl esters can occur in different cellular compartments and pH environments. Key enzymes involved in this process at a neutral pH include hormone-sensitive lipase (B570770) (Lipe) and neutral cholesterol ester hydrolase 1 (NCEH1). researchgate.net While several enzymes can hydrolyze cholesteryl esters, their efficiency can vary depending on the specific fatty acid component. nih.gov Studies comparing the activity of five different commercial cholesterol ester hydrolases demonstrated that while cholesteryl oleate (B1233923) and cholesteryl linoleate were almost completely hydrolyzed (nearly 100%) within a 15-minute incubation period, the hydrolysis of other esters like cholesteryl arachidonate (B1239269) was significantly slower and varied between enzymes. nih.gov This suggests that the specific nature of the fatty acyl chain, such as the trans configuration in linoelaidate, could influence the rate of hydrolysis.

In addition to neutral hydrolases, lysosomal acid lipase (LAL) is capable of hydrolyzing cholesteryl esters in the acidic environment of the lysosome. researchgate.net A deficiency in acid cholesteryl ester hydrolase activity is associated with Cholesteryl Ester Storage Disease, leading to a massive accumulation of cholesteryl esters in tissues like the liver and spleen. jci.org

The activity of these hydrolases is also dependent on the physical state of the cholesteryl ester substrate. The liquid-crystalline state of cholesteryl esters within cellular inclusions is thought to enhance the activity of neutral cholesteryl ester hydrolase. nih.gov

Intracellular Cholesteryl Ester Cycle Dynamics

Within the cell, this compound is part of the continuous cholesteryl ester cycle. This cycle involves the hydrolysis of cholesteryl esters to yield free cholesterol, which can then be used by the cell or re-esterified by the enzyme Acyl-CoA: cholesterol acyltransferase (ACAT) to form cholesteryl esters again for storage in lipid droplets.

The free cholesterol released from the hydrolysis of this compound can be shuttled to various destinations. It can be transported to the endoplasmic reticulum for re-esterification, to the plasma membrane, or, in specialized cells like hepatocytes, be used for the synthesis of bile salts or assembly of very low-density lipoproteins (VLDL). nih.gov The dynamics of this cycle are tightly regulated to prevent either a toxic buildup of free cholesterol or a depletion of the necessary stored cholesterol. The rate of hydrolysis by CEH is a rate-limiting step in the efflux of cholesterol from macrophage foam cells, which are characteristic of atherosclerotic plaques. researchgate.net

Studies on the geometric isomers of linoleic acid have shown that their configuration influences their esterification. The trans,trans isomer, linoelaidic acid, is preferentially esterified into the primary positions (sn-1 and sn-3) of triglycerides. dss.go.th This preference for specific positions within lipids could influence the dynamics of the cholesteryl ester cycle for this compound compared to its cis counterpart.

Cellular and Subcellular Trafficking Mechanisms

The movement of the highly hydrophobic this compound molecule within the aqueous environment of the cell and between different lipoproteins is a complex process, relying on specialized structures and transport proteins.

Localization and Dynamics within Lipid Droplets

Once synthesized, this compound is stored within cytoplasmic lipid droplets (LDs). nih.gov These organelles are composed of a neutral lipid core, primarily containing triacylglycerols and cholesteryl esters, surrounded by a phospholipid monolayer embedded with various proteins. nih.govcore.ac.uk

Atomistic molecular dynamics simulations show that cholesteryl esters are located in the core of the lipid droplet. nih.gov Within this core, the sterol moieties of the cholesteryl esters tend to stack together at short distances. nih.gov However, as they approach the phospholipid monolayer at the surface of the droplet, the orientation of the sterol moiety changes to become more perpendicular to the surface. nih.gov A small fraction of cholesteryl esters can be solubilized into the phospholipid monolayer, and their conformation in this environment is thought to be an important factor in regulating their transport and hydrolysis. nih.gov

The physical state of the cholesteryl esters within the lipid droplet is crucial. While at thermodynamic equilibrium at 37°C they would exist as stable crystals, within the cell they are often maintained in a metastable, fluid-like liquid-crystalline state. nih.gov This state is believed to enhance their availability for enzymatic hydrolysis compared to a solid crystalline form. nih.gov Recent advancements in fluorescence lifetime imaging have allowed for the in-situ quantification of cholesteryl ester fractions within lipid droplets, revealing that macrophages in fatty liver disease exhibit significantly higher cholesteryl ester content. nih.gov The physical isolation of lipid droplets from their environment has been shown to impair their dynamics and the mobilization of their contents, highlighting the importance of their interactions with other organelles. biorxiv.org

| Parameter | Finding | Reference |

|---|---|---|

| Subcellular Location | Core of cytoplasmic lipid droplets. | nih.gov |

| Molecular Organization | Sterol moieties stack in the core; orient perpendicularly near the surface. | nih.gov |

| Physical State | Exist as metastable liquid crystals in living cells, which enhances enzyme activity. | nih.gov |

| Pathological Accumulation | Significantly higher cholesteryl ester content observed in macrophages and hepatocytes in fatty liver diseases. | nih.gov |

Transport and Exchange Processes between Cellular Compartments

The transport of cholesteryl esters like this compound occurs both between cells (intercellular) via lipoproteins and within the cell (intracellular) between different organelles.

Intercellular Transport: Cholesteryl ester transfer protein (CETP) is a key player in the exchange of cholesteryl esters between lipoproteins in the plasma. Research has demonstrated that CETP mediates the bidirectional transfer of cholesteryl esters, including oxidized forms of cholesteryl linoleate, between low-density lipoprotein (LDL) and high-density lipoprotein (HDL). nih.gov CETP does not appear to distinguish between oxidized and unoxidized cholesteryl linoleate during this exchange process. nih.gov This mechanism allows for the movement of cholesteryl esters from peripheral tissues back to the liver in a process known as reverse cholesterol transport.

Intracellular Transport: The transport of cholesterol and its esters within the cell is multifaceted. After being taken up by the cell (for example, from LDL), cholesteryl esters are transported from endosomes to lysosomes, where they are hydrolyzed. nih.gov The resulting free cholesterol can then be transported to the endoplasmic reticulum for re-esterification or to the plasma membrane. nih.gov This transport can occur through both vesicular and non-vesicular pathways. nih.gov Non-vesicular transport may involve cytosolic carrier proteins that shuttle cholesterol between membranes. nih.gov In polarized cells, such as hepatocytes, distinct pathways exist for trafficking lipids to different membrane domains (apical vs. basolateral). nih.gov Fatty acid transport proteins (FATP) and fatty acid binding proteins (FABP) are also crucial for the intracellular movement and metabolic fate of fatty acids released from cholesteryl ester hydrolysis. mdpi.com

| Protein | Function | Location/Process | Reference |

|---|---|---|---|

| Cholesteryl Ester Transfer Protein (CETP) | Mediates exchange of cholesteryl esters between HDL and LDL. | Intercellular (Plasma) | nih.gov |

| Cholesterol Ester Hydrolase (CEH) / Lipase | Hydrolyzes cholesteryl esters to free cholesterol and fatty acids. | Intracellular (Cytosol, Lysosomes) | researchgate.netnih.gov |

| Acyl-CoA: cholesterol acyltransferase (ACAT) | Re-esterifies free cholesterol for storage. | Intracellular (Endoplasmic Reticulum) | |

| Fatty Acid Transport Proteins (FATP) | Facilitate the transport of fatty acids across membranes. | Intracellular | mdpi.com |

| Fatty Acid Binding Proteins (FABP) | Shuttle fatty acids within the cytoplasm to determine their metabolic fate. | Intracellular (Cytoplasm) | mdpi.com |

Oxidative Modification and Derivatization of Cholesteryl Linoelaidate

Mechanisms of Cholesteryl Linoelaidate Autoxidation

The autoxidation of this compound is a non-enzymatic process initiated by the presence of reactive oxygen species (ROS). This free-radical chain reaction proceeds through three main stages: initiation, propagation, and termination.

Initiation: The process begins with the abstraction of a hydrogen atom from one of the allylic carbons (C-11) of the linoelaidate moiety by a radical species. This results in the formation of a pentadienyl radical, which is stabilized by resonance across the double bonds.

Propagation: The pentadienyl radical readily reacts with molecular oxygen to form a peroxyl radical. This peroxyl radical can then abstract a hydrogen atom from another this compound molecule, thereby propagating the chain reaction and forming a this compound hydroperoxide.

Termination: The chain reaction is terminated when two radical species react with each other to form a non-radical product.

The autoxidation of cholesteryl esters, including those of linoleic acid isomers, is a complex process that can be influenced by various factors such as the presence of antioxidants and the physical state of the lipid.

Enzymatic Oxidation Pathways

In biological systems, the oxidation of this compound can be catalyzed by specific enzymes, most notably lipoxygenases.

Role of Lipoxygenases (e.g., 15-Lipoxygenase) in Hydroperoxide Formation

Lipoxygenases (LOXs) are a family of non-heme iron-containing enzymes that catalyze the dioxygenation of polyunsaturated fatty acids. 15-lipoxygenase (15-LOX) is particularly relevant as it has been shown to oxygenate cholesteryl esters within lipoproteins. While the majority of research has focused on cholesteryl linoleate (B1235992) (the cis-isomer), the general mechanism is applicable to this compound.

15-LOX abstracts a hydrogen atom from the C-11 position of the linoelaidate chain, leading to the formation of a substrate radical. Molecular oxygen is then inserted into the fatty acid chain, resulting in the formation of a hydroperoxy derivative. Studies on the cis-isomer, cholesteryl linoleate, have demonstrated that 15-LOX can produce both 9- and 13-hydroperoxy linoleate cholesteryl esters. caymanchem.com The specific products formed from this compound would depend on the precise orientation of the substrate within the enzyme's active site.

Regioisomeric and Stereoisomeric Specificity of Oxidized Products

Enzymatic oxidation by lipoxygenases is characterized by a high degree of regio- and stereospecificity, in contrast to the racemic mixtures produced during autoxidation. The specific isomers of oxidized this compound produced by 15-LOX would be determined by the enzyme's catalytic mechanism. For instance, with cholesteryl linoleate, 15-LOX primarily produces (13S)-hydroperoxy-9Z,11E-octadecadienoyl cholesteryl ester. The stereochemistry of the trans double bonds in linoelaidate would influence the binding and orientation within the enzyme, potentially leading to different regio- and stereoisomeric products compared to the cis-isomer. However, specific data on the regio- and stereoisomeric products of this compound oxidation by 15-lipoxygenase are not extensively detailed in the current scientific literature.

Molecular Characterization of Oxidized this compound Species

The products of this compound oxidation can be identified and characterized using various analytical techniques.

Identification of Hydroperoxides (HpODE) and Hydroxides (HODE)

The primary products of both autoxidation and enzymatic oxidation are this compound hydroperoxides (CE-HpODE). These hydroperoxides are relatively unstable and can be reduced to the more stable corresponding hydroxides (CE-HODE). The general structures of these oxidized species derived from linoleic acid are well-established.

| Oxidized Species | Abbreviation | General Structure |

|---|---|---|

| This compound Hydroperoxide | CE-HpODE | Cholesteryl ester of hydroperoxyoctadecadienoic acid |

| This compound Hydroxide | CE-HODE | Cholesteryl ester of hydroxyoctadecadienoic acid |

The identification and quantification of these species are typically achieved through techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or ultraviolet (UV) detection.

Structural Elucidation of Conjugated Diene Systems

A key structural feature of the oxidation of polyunsaturated fatty acids like linoelaidic acid is the formation of a conjugated diene system. During the oxidation process, the original non-conjugated double bonds of the linoelaidate moiety undergo rearrangement. This results in a system of two alternating double and single bonds, which exhibits a characteristic strong UV absorbance at approximately 234 nm. This spectroscopic feature is widely used to monitor the progress of lipid peroxidation. The formation of this conjugated diene system is a direct consequence of the stabilization of the pentadienyl radical intermediate.

The specific geometry of the conjugated diene system (e.g., trans,trans or cis,trans) can provide insights into the mechanism of oxidation (autoxidation vs. enzymatic).

Biological Fate and Remodeling of Oxidized this compound in Research Models

The biological processing of oxidized cholesteryl esters (OxCEs), such as this compound, is a critical area of investigation for understanding their roles in various physiological and pathological states. Research, primarily conducted in cellular and animal models, has begun to elucidate the complex pathways involved in their uptake, hydrolysis, and the subsequent remodeling of their oxidized fatty acyl components.

Cellular Uptake and Subcellular Localization

In research models, the initial step in the biological fate of oxidized this compound involves its uptake by cells, often as a component of oxidized low-density lipoprotein (oxLDL). Macrophages, key cells in the development of atherosclerosis, readily internalize oxLDL through scavenger receptors. Once inside the cell, these oxidized esters have been observed to accumulate in lysosomes. Studies have shown that macrophages loaded with oxLDL contain substantial pools of oxidized esters, which can constitute up to 40-50% of the total cellular sterol content. These oxidized esters are notably resistant to the acidic environment of lysosomes.

The liver also plays a significant role in the clearance of OxCEs from circulation. In vivo studies in rats have demonstrated that oxidized cholesteryl esters associated with high-density lipoprotein (HDL) are efficiently and selectively taken up by the liver. nih.gov This uptake is predominantly carried out by parenchymal cells (hepatocytes) and is linked to a rapid secretion pathway into the bile. nih.gov The scavenger receptor class B type I (SR-BI) has been identified as a key receptor in the hepatic metabolism of certain forms of oxLDL, particularly in the selective uptake of their cholesteryl esters by both parenchymal and non-parenchymal liver cells. nih.gov

| Research Model | Cell Type/Organ | Key Findings on Uptake and Localization | Receptor(s) Implicated |

| Murine Macrophages (in vitro) | Macrophages | Accumulation of oxidized cholesteryl esters in lysosomes. | Scavenger Receptors |

| Rat Model (in vivo) | Liver (Parenchymal and Non-Parenchymal Cells) | Rapid and selective uptake of HDL-associated oxidized cholesteryl esters. | Scavenger Receptor Class B Type I (SR-BI) |

| Mouse Model (in vivo) | Liver (Parenchymal and Non-Parenchymal Cells) | Selective uptake of cholesteryl esters from oxidized LDL. | Scavenger Receptor Class B Type I (SR-BI) for standardly oxidized LDL in non-parenchymal cells. nih.gov |

Hydrolysis and Enzymatic Processing

Following cellular uptake, the ester bond of oxidized this compound is subject to hydrolysis, releasing the oxidized fatty acyl chain and cholesterol. Interestingly, research suggests that oxidized cholesteryl esters may be preferred substrates for certain hydrolytic enzymes compared to their non-oxidized counterparts. Both neutral and acidic cholesteryl ester hydrolases in macrophages have been shown to preferentially hydrolyze oxidized cholesteryl esters.

The table below summarizes key findings related to the hydrolysis of oxidized cholesteryl esters in different research models.

| Enzyme/Condition | Research Model | Observation |

| Neutral Cholesteryl Ester Hydrolase | Murine Macrophages | Preferential hydrolysis of oxidized cholesteryl esters. |

| Acid Cholesteryl Ester Hydrolase | Murine Macrophages | Preferential hydrolysis of oxidized cholesteryl esters. |

| Hormone-Sensitive Lipase (B570770) | Recombinant Human | Preferential hydrolysis of oxidized cholesteryl esters. |

| Liver Homogenates | Rat | Rapid hydrolysis of oxidized cholesteryl esters from oxLDL in Kupffer cells. |

Remodeling of the Oxidized Fatty Acyl Chain

A crucial aspect of the biological fate of oxidized this compound is the subsequent remodeling of the released oxidized linoelaidate moiety. Instead of being immediately degraded, this oxidized fatty acid can be re-esterified into other complex lipids, thereby propagating the presence of oxidized acyl chains within the cell.

Detailed metabolic studies using isotopically labeled cholesteryl esters in murine macrophages have provided significant insights into this process. These studies have demonstrated that the oxidized fatty acyl chains derived from the hydrolysis of oxidized cholesteryl esters are actively incorporated into phospholipids (B1166683), particularly phosphatidylcholine (PC). This results in the formation of oxidized phosphatidylcholine (oxPC), a class of lipids with their own distinct biological activities.

The process can be summarized in the following steps:

Oxidation: this compound is oxidized, often by enzymes like 15-lipoxygenase (15-LO) within the cell.

Hydrolysis: The resulting oxidized cholesteryl ester is hydrolyzed, releasing the oxidized linoelaidate chain.

Re-esterification: The free oxidized fatty acid is then used by cellular acyltransferases to be incorporated into lysophospholipids, forming new classes of oxidized lipids.

This remodeling pathway effectively transfers the oxidized moiety from a relatively inert storage molecule (cholesteryl ester) to structurally and functionally significant lipids within cellular membranes.

| Metabolic Process | Cellular Model | Key Research Finding | Resulting Oxidized Lipid |

| Acyl Chain Remodeling | Murine Peritoneal Macrophages | Hydrolysis of oxidized cholesteryl esters followed by re-acylation of the oxidized fatty acyl components into phosphatidylcholine. researchgate.net | Oxidized Phosphatidylcholine (oxPC) researchgate.net |

Role of Cholesteryl Linoelaidate in Lipid Dynamics and Cellular Physiology

Contribution to Cellular Lipid Homeostasis and Storage

Cholesteryl esters, including cholesteryl linoelaidate, are the primary form in which cholesterol is stored within cells. This storage mechanism is crucial for maintaining cellular cholesterol homeostasis and preventing the cytotoxic effects of excess free cholesterol. When intracellular levels of free cholesterol rise, the enzyme acyl-CoA:cholesterol acyltransferase (ACAT) catalyzes the esterification of cholesterol with fatty acids like linoelaidic acid, forming this compound. nih.govmdpi.comgosset.ai This process sequesters cholesterol into a more inert form, which is then packaged into lipid droplets.

Lipid droplets are specialized organelles responsible for the storage of neutral lipids. creative-proteomics.comnih.gov The core of these droplets is primarily composed of triglycerides and cholesteryl esters. The incorporation of this compound into lipid droplets serves several key functions:

Buffering Free Cholesterol: It prevents the accumulation of free cholesterol in cellular membranes, which can disrupt membrane fluidity and function.

Energy Reserve: While triglycerides are the main energy source, the fatty acid component of cholesteryl esters can also be mobilized and utilized for energy production.

Precursor for Steroid Hormones and Bile Acids: Stored cholesteryl esters can be hydrolyzed by neutral cholesterol ester hydrolase (nCEH) to release free cholesterol, which can then be used for the synthesis of essential molecules like steroid hormones and bile acids. creative-proteomics.com

The dynamics of this compound storage and mobilization are tightly regulated to meet the cell's metabolic needs.

Influence on Lipoprotein Structure and Metabolism

This compound plays a significant role in the structure and metabolism of lipoproteins, which are complex particles that transport lipids through the bloodstream. Cholesteryl esters are a major component of the hydrophobic core of all major lipoprotein classes, including chylomicrons, very-low-density lipoprotein (VLDL), low-density lipoprotein (LDL), and high-density lipoprotein (HDL). mdpi.com

The formation of cholesteryl esters is essential for the proper assembly and secretion of lipoproteins. mdpi.com In the liver, ACAT2 is the primary enzyme responsible for esterifying cholesterol for incorporation into VLDL particles. mdpi.comgosset.ai The presence of this compound in the core of VLDL contributes to its stability and is a prerequisite for its secretion into the circulation.

Once in the bloodstream, this compound is a substrate for cholesteryl ester transfer protein (CETP), which facilitates the transfer of cholesteryl esters from HDL to apolipoprotein B-containing lipoproteins like VLDL and LDL, in exchange for triglycerides. This process is a key aspect of reverse cholesterol transport, the pathway by which excess cholesterol from peripheral tissues is returned to the liver for excretion.

The enzyme lecithin-cholesterol acyltransferase (LCAT) is also central to lipoprotein metabolism. nih.govnih.gov LCAT, which is activated by apolipoprotein A-I on HDL, catalyzes the transfer of a fatty acid from lecithin (B1663433) to cholesterol, forming a cholesteryl ester. While the primary substrate is often a cis-unsaturated fatty acid, the potential for linoelaidic acid to be utilized by LCAT exists, which would directly influence the cholesteryl ester composition of HDL.

Mechanistic Involvement in Cellular Processes

The synthesis and breakdown of this compound are directly linked to the activity of specific enzymes. The primary enzyme responsible for its formation is acyl-CoA:cholesterol acyltransferase (ACAT) . nih.govmdpi.comnih.govfrontiersin.org There are two isoforms of ACAT: ACAT1, which is ubiquitously expressed and involved in intracellular cholesterol homeostasis, and ACAT2, which is primarily found in the liver and intestines and is crucial for lipoprotein assembly. nih.govmdpi.comgosset.ai The activity of ACAT is regulated by the availability of its substrates, free cholesterol and fatty acyl-CoAs, including linoelaidoyl-CoA.

The hydrolysis of this compound is catalyzed by neutral cholesterol ester hydrolase (nCEH) , also known as hormone-sensitive lipase (B570770) in certain tissues. This enzyme liberates free cholesterol and linoelaidic acid, which can then be utilized by the cell.

While direct evidence for this compound as a signaling molecule is limited, the broader class of cholesteryl esters and their metabolic pathways are intertwined with cellular signaling. The accumulation of cholesteryl esters in lipid droplets can influence signaling pathways by modulating the availability of free cholesterol and fatty acids.

Cholesterol itself is a critical component of plasma membranes and can modulate the function of membrane-bound receptors and signaling proteins. nih.govstudy.com By controlling the intracellular pool of free cholesterol, the synthesis and hydrolysis of this compound can indirectly impact these signaling events. Furthermore, derivatives of cholesterol metabolism, such as oxysterols, are known to be potent signaling molecules that regulate gene expression through nuclear receptors like the liver X receptor (LXR). nih.govnih.gov

Participation in Host Defense Mechanisms and Immune Responses

Recent research has highlighted the contribution of lipids, including cholesteryl esters, to innate host defense mechanisms.

Analytical Methodologies for Research Characterization and Quantification

Chromatographic Techniques for Separation and Identification

Chromatography is fundamental to the analysis of cholesteryl linoelaidate, enabling its separation from other lipid classes. The choice of technique depends on the specific analytical goal, whether it is for initial class separation or detailed molecular species identification.

Thin-Layer Chromatography (TLC) serves as a foundational technique for the separation of neutral lipids into distinct classes. researchgate.net It operates on the principle of absorption chromatography, where compounds are separated based on their differential affinities for the stationary phase (e.g., silica gel) and the mobile phase. In the analysis of neutral lipid fractions, cholesteryl esters migrate as a single class. For instance, using a specific TLC setup, cholesteryl linoleate (B1235992) has been identified with a retention factor (Rf) value of 0.78. researchgate.net This method allows for the effective isolation of the entire cholesteryl ester fraction, which can then be collected for further, more detailed analysis by other methods like Gas Chromatography-Mass Spectrometry (GC-MS). nih.gov

Gas-Liquid Chromatography (GLC) is typically used to analyze the fatty acid components of cholesteryl esters after hydrolysis and derivatization, rather than the intact molecule.

Table 1: TLC Retention Factor for Selected Neutral Lipids

| Compound | Rf Value |

|---|---|

| Monononadecanoin | 0.03 |

| Cholesterol | 0.13 |

| Oleic acid | 0.29 |

| Glyceryl trioleate | 0.63 |

| Cholesteryl linoleate | 0.78 |

Data sourced from a study on neutral lipid analysis by absorption-TLC. researchgate.net

High-Performance Liquid Chromatography (HPLC) offers a more refined and quantitative approach for separating lipid classes compared to TLC. colostate.edu Normal-phase HPLC is particularly effective for separating neutral lipids and fatty acids. nih.gov Various stationary phases, such as silica, cyanopropyl, or polyvinyl alcohol-bonded phases, can be employed. colostate.eduresearchgate.net

The separation is achieved by using an isocratic or gradient mobile phase system. For example, one isocratic mobile phase consisting of hexane-n-butyl chloride-acetonitrile-acetic acid (90:10:1.5:0.01) has been shown to achieve complete separation of four major lipid classes: cholesteryl esters, triglycerides, fatty acids, and cholesterol. nih.gov The separated lipids can be detected and quantified using detectors like an Evaporative Light Scattering Detector (ELSD), which is sensitive for neutral lipids and provides good reproducibility for quantification. colostate.edu

Table 2: Example HPLC Mobile Phases for Lipid Class Separation

| Mobile Phase Composition | Target Separation | Reference |

|---|---|---|

| Hexane-2-propanol-acetic acid (100:0.5:0.1) | Excellent separation of fatty acids and cholesterol; incomplete separation of cholesteryl ester and triglyceride. | nih.gov |

To determine the specific fatty acid composition of a cholesteryl ester like linoelaidate, the ester bond is first cleaved through hydrolysis. The liberated fatty acid is then derivatized, most commonly into a fatty acid methyl ester (FAME), to increase its volatility for gas chromatography analysis. gcms.cz This process is typically achieved through acid- or base-catalyzed transesterification in the presence of methanol. nih.gov

The resulting FAMEs are then analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). ntnu.no Capillary GC columns, often with polyethylene glycol (Carbowax-type) or biscyanopropyl stationary phases, are used to separate the FAMEs. gcms.cz The mass spectrometer then detects the eluted compounds, providing both quantification and structural information based on their mass spectra. nih.gov This technique is highly effective for detailed profiling of all fatty acids present in a sample, allowing for the specific identification of the linoelaidate component after its release from the cholesterol backbone. gcms.cznih.gov

Analyzing intact cholesteryl esters, including this compound, presents a significant challenge due to their hydrophobicity, chemical inertness, and poor ionization efficiency in common mass spectrometry sources. nih.govbiorxiv.orgbiorxiv.org However, recent advancements in Liquid Chromatography-Mass Spectrometry (LC-MS), particularly tandem MS (MS/MS), have enabled the direct analysis of these molecules. biorxiv.org

Reverse-phase LC methods are often employed for this purpose. nih.govbiorxiv.org These methods, compatible with high-throughput lipidomics, can separate different cholesteryl ester species. nih.gov Coupling the LC system to a mass spectrometer with electrospray ionization (ESI) allows for the detection of the intact molecules. biorxiv.org Although direct ESI analysis is difficult, specific methods have been developed to overcome this. miami.edu In tandem mass spectrometry (MS/MS), a specific precursor ion (the intact this compound) is selected and fragmented, producing characteristic product ions. A signature MS/MS fragment corresponding to dehydrated cholesterol (m/z = 369.351) can be used to confirm the presence of a cholesteryl ester. researchgate.net This powerful technique allows for the identification and quantification of specific cholesteryl ester molecules in complex biological samples without the need for prior hydrolysis. nih.gov

Spectroscopic Approaches for Structural Elucidation

While chromatography separates components, spectroscopy provides detailed information about molecular structure. For this compound, Nuclear Magnetic Resonance is a key technique.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the structural elucidation of organic molecules, including cholesteryl esters. researchgate.netethernet.edu.et Proton NMR (¹H-NMR) is particularly useful for both identifying and quantifying cholesteryl esters in a sample mixture. nih.gov

The complex structure of the cholesteryl moiety provides several characteristic proton signals in the ¹H-NMR spectrum. For instance, the proton on carbon #3 of the cholesterol ring system, where the linoelaidate chain is esterified, produces a distinct resonance at approximately 4.6 ppm. Additionally, characteristic resonances from the methyl protons of the cholesterol backbone can be observed, such as a signal at 0.66 ppm. nih.gov By integrating the area under these characteristic peaks, the molar ratio of cholesteryl esters relative to other lipids, such as wax esters, can be accurately determined. nih.gov This makes NMR an invaluable tool for the structural verification and quantification of this compound in purified samples. iupac.org

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| 2-propanol |

| Acetic acid |

| Acetonitrile |

| Boron trifluoride |

| n-butyl chloride |

| Cholesterol |

| Cholesteryl ester |

| This compound |

| Cholesteryl linoleate |

| Diethyl ether |

| Fatty acid |

| Fatty acid methyl ester (FAME) |

| Glucose |

| Glyceride |

| Glyceryl trioleate |

| Heptane |

| Hexane |

| Linoelaidate |

| Methanol |

| Monononadecanoin |

| Oleic acid |

| Phospholipid |

| Potassium salt |

| Sodium hydroxide |

| Triglyceride |

| Wax ester |

Ultraviolet (UV) Spectrophotometry for Conjugated Dienes

Ultraviolet (UV) spectrophotometry is a widely used method for the detection and quantification of conjugated dienes, which are characteristic features of oxidized polyunsaturated fatty acids like linoelaidate. The formation of conjugated dienes is an early indicator of lipid peroxidation. When the double bonds in the linoelaidate moiety of this compound are rearranged during oxidation, they form a conjugated system that absorbs UV light at a specific wavelength.

The principle of this method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. For conjugated dienes in lipid samples, the maximum absorbance (λmax) is typically observed around 234 nm. researchgate.netnih.gov By measuring the absorbance at this wavelength, the concentration of conjugated dienes, and thus the extent of oxidation of this compound, can be determined.

This technique is valued for its simplicity, speed, and cost-effectiveness. However, it is a non-specific method, as it detects the presence of any conjugated diene in the sample, not just those originating from this compound. Therefore, it is often used as a preliminary screening tool or in conjunction with more specific chromatographic techniques for a comprehensive analysis.

Interactive Data Table: UV Absorbance Maxima for Conjugated Dienes

| Compound Type | Chromophore | λmax (nm) | Reference |

| Hydroxy-octadeca-cis-trans-dienoates | cis-trans conjugated diene | ~234 | nih.gov |

| 9- and 11-HETE | Conjugated diene with a remote double bond | ~235 | nih.gov |

| 5- and 15-HETE | Conjugated diene with a beta double bond | 236-236.5 | nih.gov |

| 8- and 12-HETE | Conjugated diene with both remote and beta double bonds | ~237 | nih.gov |

Application of Stable Isotope Labeling in Metabolic Research

Stable isotope labeling has become an indispensable tool in metabolic research to trace the fate of molecules like this compound within biological systems. nih.govnih.gov This methodology involves the use of non-radioactive isotopes, such as deuterium (B1214612) (²H) or carbon-13 (¹³C), which are incorporated into the cholesterol or linoelaidate portion of the molecule. nih.govisotope.com These labeled compounds are chemically identical to their unlabeled counterparts and are processed by cells and enzymes in the same manner.

The key advantage of stable isotope labeling is that it allows for the direct measurement of metabolic fluxes, including the rates of biosynthesis, degradation, and transport of this compound. nih.gov By introducing a labeled precursor into a cell culture or an organism, researchers can track the appearance of the label in various downstream metabolites over time. This provides a dynamic picture of metabolic pathways, which cannot be obtained from static concentration measurements alone. eurisotop.com

Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are the primary analytical techniques used to detect and quantify stable isotope-labeled molecules. isotope.comeurisotop.com These methods can distinguish between labeled and unlabeled molecules based on their mass-to-charge ratio (MS) or their nuclear spin properties (NMR). Stable isotope-labeled versions of cholesteryl esters also serve as ideal internal standards for accurate quantification in mass spectrometry-based assays. nih.gov

Interactive Data Table: Common Stable Isotopes in Metabolic Research

| Isotope | Natural Abundance (%) | Common Applications in Lipid Research |

| Carbon-13 (¹³C) | 1.1 | Tracing carbon backbones in fatty acids and cholesterol |

| Deuterium (²H) | 0.015 | Labeling fatty acids and cholesterol to study their metabolism |

| Nitrogen-15 (¹⁵N) | 0.37 | Used in studies of nitrogen-containing lipids and amino acid metabolism |

| Oxygen-18 (¹⁸O) | 0.2 | Investigating oxidation and hydrolysis reactions |

Quantitative Methodologies for Determining this compound Concentrations in Biological Matrices

The accurate quantification of this compound in complex biological matrices such as plasma, tissues, and cells is crucial for understanding its physiological and pathological roles. biorxiv.orgnih.govresearchgate.net Several powerful analytical techniques have been developed for this purpose, with mass spectrometry-based methods being the most prevalent due to their high sensitivity and specificity. nih.govmdpi.comjfda-online.com

Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone technique for the quantification of cholesteryl esters. biorxiv.orgnih.gov This method combines the separation capabilities of liquid chromatography with the sensitive detection of mass spectrometry. Reverse-phase LC is often employed to separate different cholesteryl ester species based on their hydrophobicity. biorxiv.org The subsequent detection by MS, often using electrospray ionization (ESI), allows for the precise identification and quantification of this compound, even at low concentrations. researchgate.netnih.gov The use of a stable isotope-labeled internal standard is essential for correcting for variations in sample preparation and instrument response, thereby ensuring accurate quantification. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is another widely used technique for cholesterol and cholesteryl ester analysis. nih.gov Prior to analysis, cholesteryl esters are typically hydrolyzed, and the resulting fatty acids are derivatized to make them volatile. This method provides excellent chromatographic resolution and is highly sensitive.

Direct Flow Injection High-Resolution Mass Spectrometry offers a high-throughput alternative for the quantification of cholesteryl esters without the need for prior chromatographic separation. nih.govresearchgate.net This "shotgun lipidomics" approach relies on the high mass accuracy and resolution of modern mass spectrometers to differentiate between various lipid species in a complex mixture. nih.gov

Interactive Data Table: Comparison of Quantitative Methodologies

| Methodology | Principle | Advantages | Disadvantages |

| LC-MS | Separation by liquid chromatography followed by mass spectrometric detection. biorxiv.orgnih.gov | High sensitivity and specificity, suitable for complex mixtures. biorxiv.org | Requires sample preparation, can be time-consuming. |

| GC-MS | Separation of volatile derivatives by gas chromatography with mass spectrometric detection. nih.gov | Excellent resolution, high sensitivity. | Requires derivatization, not suitable for intact cholesteryl esters. |

| Direct Flow Injection MS | Direct infusion of the sample into the mass spectrometer without chromatography. nih.govresearchgate.net | High throughput, rapid analysis. nih.gov | Susceptible to ion suppression effects from complex matrices. |

Methodologies for Geometric Isomer Resolution and Analysis

The biological effects of fatty acids can be highly dependent on the geometry of their double bonds (cis vs. trans). Therefore, the ability to separate and analyze the geometric isomers of this compound is of significant interest. Several chromatographic techniques are employed for this purpose.

Gas Chromatography (GC) is a powerful technique for the separation of fatty acid methyl esters, including the geometric isomers of linoleic acid. acs.org Capillary GC columns with specialized stationary phases can achieve excellent resolution of cis and trans isomers.

Silver Ion High-Performance Liquid Chromatography (Ag-HPLC) is a specialized form of HPLC that is particularly effective for separating unsaturated fatty acid isomers. acs.org The stationary phase is impregnated with silver ions, which interact with the double bonds of the fatty acids. The strength of this interaction depends on the number, position, and geometry of the double bonds, allowing for the separation of cis and trans isomers.

For the analysis of intact cholesteryl esters, a combination of techniques is often necessary. For instance, cholesteryl esters can be fractionated by HPLC, and the collected fractions can then be subjected to further analysis, such as hydrolysis and GC-MS of the resulting fatty acids, to determine the geometric isomer composition. Additionally, derivatization of the fatty acids followed by GC-MS analysis can aid in the identification of the double bond positions and geometry. acs.org

Synthetic Strategies for Cholesteryl Linoelaidate Research Standards

Chemical Synthesis Pathways for Specific Stereoisomers

The primary challenge in synthesizing a specific stereoisomer of cholesteryl linoelaidate lies in the geometry of the fatty acid moiety. Linoelaidic acid is the trans,trans isomer of linoleic acid (which is cis,cis). Therefore, the synthesis of the specific this compound stereoisomer is fundamentally dependent on using stereochemically pure linoelaidic acid as a starting material. The esterification reaction itself joins the cholesterol molecule and the fatty acid but does not alter the stereochemistry of the fatty acid's double bonds.

Several chemical methods can be employed for the esterification of cholesterol with linoelaidic acid. A common approach involves the activation of the carboxylic acid group of linoelaidic acid to make it more susceptible to nucleophilic attack by the hydroxyl group of cholesterol.

One established method is the use of coupling agents, such as carbodiimides. For instance, 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) is used to facilitate the formation of an ester bond between cholesterol and a fatty acid. This reaction is typically performed in an organic solvent.

Another approach is the conversion of the fatty acid to a more reactive acyl chloride. Linoelaidic acid can be reacted with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride to form linoelaidoyl chloride. This highly reactive intermediate is then reacted with cholesterol, often in the presence of a non-nucleophilic base such as pyridine, to yield the desired cholesteryl ester and pyridinium (B92312) hydrochloride. The base neutralizes the HCl produced during the reaction.

A summary of a typical acyl chloride-based synthesis pathway is presented below.

| Step | Reactants | Reagents | Product | Purpose |

| 1 | Linoelaidic Acid, Cholesterol | Thionyl Chloride (SOCl₂) or Oxalyl Chloride | Linoelaidoyl Chloride | Activation of the fatty acid |

| 2 | Linoelaidoyl Chloride, Cholesterol | Pyridine or other non-nucleophilic base | This compound | Ester formation |

This interactive table summarizes the key steps in a common chemical synthesis pathway for this compound.

The success of these methods hinges on the purity of the starting materials and careful control of reaction conditions to prevent side reactions. Purification of the final product, typically through column chromatography or recrystallization, is essential to obtain a research-grade standard.

Enzymatic Synthesis Methodologies for Research Purposes

Enzymatic synthesis offers a milder and often more specific alternative to chemical methods for producing cholesteryl esters. Lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) are the most commonly used enzymes for this purpose. These enzymes can catalyze esterification reactions, often in non-aqueous or low-water environments, with high efficiency and selectivity.

The enzymatic synthesis of this compound involves the direct esterification of cholesterol and linoelaidic acid catalyzed by a lipase (B570770). This method is advantageous as it proceeds under mild temperature conditions, which helps to prevent the degradation of the unsaturated fatty acid. Furthermore, the use of enzymes avoids the need for harsh or toxic reagents required in some chemical pathways.

Various lipases have demonstrated efficacy in catalyzing the esterification of sterols. The choice of enzyme can influence reaction rates and yields. Immobilized lipases are frequently preferred as they can be easily recovered and reused, making the process more cost-effective and scalable for producing research quantities. The reaction is typically carried out in an organic solvent, such as hexane, or in a solvent-free system where the molten substrates themselves act as the reaction medium.

| Lipase Source | Substrates | Reaction Conditions | Reported Yield/Conversion |

| Candida rugosa | Phytosterols, Oleic Acid | 50°C, Isooctane, 2 hours | 96.8% Conversion |

| Rhizomucor miehei (immobilized) | β-Sitosterol, Conjugated Linoleic Acid | 50°C, n-Hexane, 72 hours | 72.6% Yield |

| Candida antarctica (immobilized, Novozym 435) | Tricaprylin, Conjugated Linoleic Acid Ethyl Ester | 55°C, Hexane, 24 hours | ~67% Incorporation |

This interactive table presents findings from various studies on the enzymatic synthesis of sterol esters, demonstrating the utility of different lipases and conditions.

The optimal conditions, including temperature, substrate molar ratio, enzyme concentration, and reaction time, must be determined for each specific lipase and substrate pair to maximize the yield of pure this compound.

Preparation of Isotopically Labeled this compound for Tracing Studies

Isotopically labeled compounds are indispensable tools for metabolic research, allowing scientists to trace the fate of molecules in biological systems. The preparation of isotopically labeled this compound for such studies typically involves a multi-step synthesis where the isotopic label (e.g., deuterium (B1214612), ¹³C) is incorporated into either the cholesterol or the linoelaidate portion of the molecule.

A common strategy is to synthesize an isotopically labeled cholesterol precursor and then esterify it with linoelaidic acid. For example, the synthesis of (2β,3α,6-²H₃)cholesteryl linoleate (B1235992) has been reported, providing a clear pathway that can be adapted for linoelaidate. nih.gov This process involves introducing deuterium atoms into the steroid ring of a cholesterol precursor through a series of chemical reactions. nih.gov

The key steps for synthesizing a deuterium-labeled cholesterol standard are outlined below: nih.gov

Epoxide Ring Opening: A starting material like 2α,3α-epoxy-6-oxo-5α-cholestane undergoes a trans-diaxial ring opening using a deuterium source such as lithium aluminum deuteride (B1239839) (LiAlD₄).

Oxidation and Reduction: The resulting diol is oxidized, and the subsequent dione (B5365651) is reduced using sodium borodeuteride (NaBD₄) to introduce further deuterium atoms.

Protection and Dehydration: The hydroxyl groups are selectively protected and then dehydrated to re-form the characteristic cholesterol double bond.

Final Esterification: The resulting isotopically labeled cholesterol, (2β,3α,6-²H₃)cholesterol, is then esterified with the desired fatty acid (in this case, linoelaidic acid) using a coupling agent like EDC to yield the final labeled product. nih.gov

This meticulous process yields a standard with non-exchangeable deuterium atoms, making it a reliable tracer for mass spectrometry-based analyses in clinical and biochemical research. nih.gov The isotopic purity of the final product is confirmed using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. nih.gov

Advanced Research Directions and Future Perspectives

Integration of Cholesteryl Linoelaidate Research with Systems Biology and Multi-Omics Approaches

The complexity of lipid metabolism and its interaction with other biological systems necessitates a holistic approach. Systems biology, which seeks to understand the larger picture of biological processes, integrated with multi-omics data, offers a powerful framework for contextualizing the role of this compound.

Future research will likely focus on incorporating data on this compound into comprehensive multi-omics analyses. researchgate.netfrontiersin.org This involves combining genomics, transcriptomics, proteomics, and metabolomics data to build predictive models of cellular and physiological processes. For instance, by correlating the levels of this compound with specific gene transcripts and protein expression patterns, researchers can identify potential regulatory pathways influenced by this lipid. nih.gov

Lipidomics, a key component of these multi-omics strategies, allows for the detailed profiling of hundreds of lipid species. frontiersin.org Integrating lipidomic data that specifically quantifies this compound with other omics datasets can help to uncover novel molecular networks and biomarkers associated with diets high in trans fats and their pathological consequences, such as cardiovascular disease. researchgate.netnih.gov This integrated approach holds the promise of moving beyond simple correlations to a more mechanistic understanding of how this compound contributes to the cellular phenotype in various conditions.

Table 1: Potential Multi-Omics Data Integration for this compound Research

| Omics Layer | Data Type | Potential Insights Related to this compound |

| Genomics | Single Nucleotide Polymorphisms (SNPs) | Identification of genetic predispositions to altered this compound metabolism. |

| Transcriptomics | mRNA expression levels | Understanding the genes and pathways regulated by or in response to this compound. |

| Proteomics | Protein abundance and modifications | Identifying proteins that bind to, transport, or are functionally altered by this compound. |

| Metabolomics/Lipidomics | Quantification of metabolites and lipids | Correlating this compound levels with other metabolic changes to understand its systemic impact. |

Elucidation of Novel Enzymatic Pathways and Regulatory Networks

The synthesis and breakdown of cholesteryl esters are fundamental processes in lipid homeostasis. creative-proteomics.comcreative-proteomics.com While the primary enzymes involved in the esterification of cholesterol, such as Acyl-CoA:cholesterol acyltransferases (ACATs), are known, the specific substrate preferences and regulatory nuances concerning trans fatty acids like linoelaidic acid are not fully understood. creative-proteomics.comnih.gov

A significant future research direction will be the detailed characterization of enzymes that specifically process this compound. This includes identifying and characterizing the acyltransferases that preferentially use linoelaidyl-CoA for cholesterol esterification and the hydrolases responsible for its breakdown. creative-proteomics.com Understanding the kinetics and regulation of these enzymes will be crucial. For example, investigating whether the presence of the trans double bonds in the fatty acid chain affects the rate of synthesis or hydrolysis compared to its cis counterpart, cholesteryl linoleate (B1235992), is a key area of inquiry.

Furthermore, the regulatory networks governing the expression and activity of these enzymes in the context of high trans-fat diets need to be unraveled. creative-diagnostics.com This involves studying the transcription factors and signaling pathways that respond to cellular levels of this compound. It is plausible that this molecule, or its metabolic precursors and breakdown products, could act as signaling molecules themselves, influencing the expression of genes involved in lipid metabolism and cellular stress responses.

Mechanistic Investigations of Its Role in Intercellular Communication

Lipids are integral components of cellular membranes and play a vital role in intercellular communication through various mechanisms, including the formation of signaling platforms in lipid rafts and their role as signaling molecules. creative-proteomics.comnih.govfrontiersin.org The incorporation of this compound into cellular membranes could alter their physical properties, such as fluidity and thickness, thereby affecting the function of membrane-bound proteins and receptors.

Future research should focus on the specific impact of this compound on the structure and function of lipid rafts. creative-proteomics.com These specialized membrane microdomains are enriched in cholesterol and sphingolipids and serve as hubs for signaling protein assembly. creative-proteomics.com Investigating how the presence of this compound within these domains influences the recruitment and activation of signaling molecules will provide insights into its potential to disrupt normal cellular communication. creative-proteomics.com

Moreover, the role of cholesteryl esters in extracellular signaling via lipoproteins and extracellular vesicles is an emerging area of interest. It is important to explore whether this compound is packaged into these carriers and transported between cells, and if so, what functional consequences this has on the recipient cells. This could represent a novel mechanism by which the effects of dietary trans fats are propagated throughout the body.

Development of Innovative Analytical Tools for Spatiotemporal Lipidomics Research

A significant challenge in lipid biology is understanding the precise location and dynamics of individual lipid species within cells and tissues. The development of advanced analytical tools is paramount to addressing this challenge and will be instrumental in advancing our understanding of this compound.

Innovations in mass spectrometry (MS)-based techniques are at the forefront of lipid analysis. biorxiv.orgmdpi.com Future developments in liquid chromatography-mass spectrometry (LC-MS) methods will likely enable more sensitive and specific quantification of this compound, even in complex biological samples. biorxiv.orgbiorxiv.org Furthermore, the application of mass spectrometry imaging (MSI) holds great promise for visualizing the spatial distribution of this compound within tissues and even single cells. mdpi.com This would allow researchers to, for example, determine if it co-localizes with specific organelles or pathological structures, such as atherosclerotic plaques.

Beyond static measurements, the development of methods for spatiotemporal lipidomics will be crucial. researchgate.net This could involve the use of novel chemical probes or advanced imaging techniques to track the movement and metabolic fate of this compound in living cells in real-time. Such tools would provide unprecedented insights into its uptake, trafficking, storage in lipid droplets, and mobilization, ultimately connecting its molecular behavior to cellular function and dysfunction. researchgate.netresearchgate.net

Q & A

Basic Research Questions

Q. What are the validated methods for synthesizing and purifying cholesteryl linoelaidate with high stereochemical fidelity?

- Methodological Answer : this compound can be synthesized via esterification of cholesterol with linoelaidic acid under anhydrous conditions. Isotopic labeling (e.g., deuterated analogs) is achieved using acid-catalyzed exchange or enzymatic methods . Purification requires reverse-phase HPLC with UV detection (205–210 nm) to separate geometric isomers. Purity is confirmed via NMR (characteristic peaks at δ 5.35 ppm for cholesterol Δ5,6 double bond and δ 5.3–5.4 ppm for linoelaidate’s conjugated diene system) and mass spectrometry (expected [M+H]<sup>+</sup> at m/z 673.59 for C45H76O2) .

Q. How should researchers optimize experimental conditions for this compound solubility in lipid bilayer studies?

- Methodological Answer : Due to its hydrophobicity, this compound requires organic solvents (e.g., chloroform/methanol mixtures) for initial dissolution. For membrane studies, use slow evaporation-rehydration protocols to form liposomes. Stability in aqueous media is enhanced using cyclodextrin carriers or lipid nanoparticles (LNPs), with dynamic light scattering (DLS) to monitor particle size (aim for <200 nm) .

Q. What analytical techniques are most reliable for quantifying this compound in biological matrices?

- Methodological Answer : LC-MS/MS with atmospheric pressure chemical ionization (APCI) in positive ion mode provides high sensitivity. Use a C18 column (2.1 × 50 mm, 1.7 µm) with isopropanol/acetonitrile gradients. For tissue imaging, MALDI-MSI (matrix: 2,5-dihydroxybenzoic acid) localizes this compound in atherosclerotic plaques, validated against HPLC-UV .

Advanced Research Questions

Q. How can conflicting data on this compound’s role in atherosclerosis progression be resolved?

- Methodological Answer : Discrepancies in plaque-stage associations (e.g., early vs. advanced) require multivariate analysis of lipidomic datasets. For example, principal component analysis (PCA) of cholesteryl ester ratios (e.g., oleate-to-linoelaidate) can stratify plaque phenotypes. Cross-validate findings using isotopic tracers (e.g., <sup>13</sup>C-labeled linoelaidate) in macrophage lipidosis models to track intracellular accumulation kinetics .

Q. What computational approaches best predict this compound’s interactions in drug delivery systems?

- Methodological Answer : Molecular dynamics (MD) simulations with GROMACS or AMBER force fields model this compound’s insertion into lipid bilayers. Focus on van der Waals interactions between the sterol ring and phospholipid tails. For cyclodextrin-based carriers, DFT calculations (B3LYP/6-31G*) optimize binding energies, revealing steric hindrance effects at the narrower cone end .

Q. How should researchers address co-elution challenges of this compound with structurally similar esters in lipidomic profiling?

- Methodological Answer : Employ high-resolution mass spectrometry (HRMS) with Q-TOF instruments (resolving power >30,000) to distinguish isotopes and adducts. Use MS/MS fragmentation (CID at 25–30 eV) to isolate signature ions: this compound (CE 18:2<sup>trans</sup>) shows dominant fragments at m/z 369.3 (cholesterol fragment) and m/z 279.2 (linoelaidic acid), differing from cis-isomers .

Q. What experimental designs mitigate oxidation artifacts in this compound storage and handling?

- Methodological Answer : Store aliquots in argon-flushed vials at −80°C with butylated hydroxytoluene (BHT, 0.01% w/v). For in vitro assays, use chelating agents (EDTA) to inhibit metal-catalyzed oxidation. Monitor peroxidation via thiobarbituric acid reactive substances (TBARS) assay or <sup>1</sup>H-NMR tracking of allylic proton shifts (δ 2.7–2.8 ppm) .

Methodological Best Practices

- Data Validation : Include internal standards (e.g., <sup>2</sup>H3-cholesteryl esters) for LC-MS/MS quantification to correct for matrix effects .

- Reproducibility : Follow MIRIBEL criteria for lipidomics: report extraction solvents, column batches, and MS calibration curves .

- Conflict Resolution : Use hierarchical clustering of lipid species to identify confounding variables (e.g., dietary lipid intake in clinical cohorts) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.